Quinoline-3-carbohydrazide
CAS No.: 59282-61-0
Cat. No.: VC7983870
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59282-61-0 |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.2 g/mol |
| IUPAC Name | quinoline-3-carbohydrazide |
| Standard InChI | InChI=1S/C10H9N3O/c11-13-10(14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,11H2,(H,13,14) |
| Standard InChI Key | ZARLOFXXUFNOHB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
Quinoline-3-carbohydrazide derivatives share a core structure consisting of a quinoline ring system (a bicyclic structure with a benzene ring fused to a pyridine ring) substituted at the 3-position with a carbohydrazide moiety (-CONHNH₂). The molecular formula varies depending on substituents; for example, N''-(phenylsulfonyl)quinoline-3-carbohydrazide has the formula C₁₆H₁₃N₃O₃S and a molecular weight of 327.4 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| logP (lipophilicity) | 2.43–2.67 | |
| Hydrogen bond acceptors | 6 | |
| Polar surface area | 68.2 Ų | |
| Solubility (logSw) | -3.50 |
The planar quinoline system and hydrogen-bonding capacity of the carbohydrazide group facilitate interactions with enzymatic targets, such as myeloperoxidase and enoyl-ACP reductase . Substituents on the phenyl ring or quinoline nitrogen modulate electronic and steric properties, influencing bioavailability and activity .
Synthetic Methodologies
Conventional Synthesis
The synthesis typically begins with the formation of ethyl 2-methylquinoline-3-carboxylate via the Conrad-Limpach reaction, involving cyclization of aniline derivatives with β-keto esters . Subsequent hydrazinolysis with hydrazine hydrate yields 2-methylquinoline-3-carbohydrazide, a key intermediate :
This intermediate reacts with aryl aldehydes to form hydrazone derivatives (e.g., N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)quinoline-3-carbohydrazide), which exhibit enhanced biological activities .
Structural Modifications
Pharmacological Activities
Antioxidant Properties
Quinoline-3-carbohydrazide derivatives inhibit reactive oxygen species (ROS) by donating hydrogen atoms or electrons. In DPPH radical scavenging assays, compounds with para-substituted electron-donating groups achieved IC₅₀ values of 12–18 μM, comparable to Trolox . The pharmacophore model identifies four critical features: one aromatic ring and three hydrogen bond acceptors, which align with the quinoline nucleus and hydrazide side chain .
Antimicrobial and Antitubercular Effects
Derivatives bearing indole or sulfonamide moieties exhibit broad-spectrum antimicrobial activity. For instance, 2-methyl-N'-[(E)-phenyl methylidene]quinoline-3-carbohydrazide inhibited Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) . Molecular docking studies reveal strong binding to enoyl-ACP reductase (InhA), a target in Mycobacterium tuberculosis, with binding energies of -9.2 to -10.5 kcal/mol .
Mechanism of Action
Radical Scavenging Pathways
The hydrazide group donates protons to neutralize free radicals like hydroxyl (·OH) and superoxide (O₂⁻), forming stable hydrazyl radicals . Quantum mechanical calculations suggest that electron-donating substituents lower the O-H bond dissociation energy, enhancing radical quenching .
Enzyme Inhibition
In antimicrobial applications, quinoline-3-carbohydrazides disrupt bacterial cell wall synthesis by inhibiting GlcN-6-P synthase, as evidenced by molecular docking scores (GlideScore = -7.8) . The planar quinoline ring intercalates into DNA or interacts with topoisomerase IV, impairing replication .
Chemical Diversity and Structure-Activity Relationships
Systematic modifications to the quinoline core and hydrazide side chain have elucidated critical structure-activity relationships (SAR):
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Electron-donating groups (e.g., -OCH₃) at the para position of the phenyl ring enhance antioxidant activity by stabilizing radical intermediates .
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Bulky substituents (e.g., indole) improve antimicrobial potency by increasing hydrophobic interactions with bacterial membranes .
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Sulfonyl groups augment metabolic stability and bioavailability, as seen in N''-(phenylsulfonyl)quinoline-3-carbohydrazide .
Future Perspectives
Despite promising in vitro results, further studies are needed to assess in vivo efficacy and toxicity. Structural optimization could focus on improving water solubility (e.g., via PEGylation) or targeting multidrug-resistant pathogens. Computational models predicting ADMET properties and synthetic scalability will accelerate clinical translation.
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